Ammonium tetrathiomolybdate

Catalog No.
S545400
CAS No.
15060-55-6
M.F
H10MoN2S4
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium tetrathiomolybdate

CAS Number

15060-55-6

Product Name

Ammonium tetrathiomolybdate

IUPAC Name

diazanium;bis(sulfanylidene)molybdenum;sulfanide

Molecular Formula

H10MoN2S4

Molecular Weight

262.3 g/mol

InChI

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;;

InChI Key

ZKKLPDLKUGTPME-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S

Solubility

Soluble in DMSO

Synonyms

ammonium tetrathiomolybdate, ATN-224, tetrathiomolybdate, tetrathiomolybdate bis-choline salt, tetrathiomolybdate, dipotassium salt, tetrathiomolybdate, disodium salt, thiomolybdate, TTM cpd

Canonical SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S

Description

The exact mass of the compound Ammonium tetrathiomolybdate is 261.8624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Copper Chelation and Wilson's Disease

ATTM's primary established use is as a copper chelator. In Wilson's disease, excess copper accumulates in the body, leading to organ damage. ATTN binds to copper ions, promoting their excretion and reducing copper levels in the body. Studies have shown its effectiveness in the "decoppering" phase of Wilson's disease treatment, particularly for patients who cannot tolerate other chelating agents .

Cancer Research

Recent research suggests ATTN may have anti-tumor properties. Studies have shown it can:

  • Suppress tumor growth and angiogenesis (blood vessel formation) in tumors
  • Enhance the effectiveness of other chemotherapeutic drugs like cisplatin

The mechanism behind these effects is still under investigation, but it may involve ATTN's ability to chelate copper, a nutrient required by some cancer cells for growth.

Neuroprotection

ATTM shows promise as a neuroprotective agent. Studies suggest it can:

  • Reduce oxidative stress, a major contributor to neurodegenerative diseases
  • Protect brain cells from damage caused by stroke

Ammonium tetrathiomolybdate is a chemical compound with the formula (NH4)2MoS4(NH_4)_2MoS_4. This bright red ammonium salt serves as a significant reagent in molybdenum chemistry and is utilized as a building block in bioinorganic chemistry. The compound features the tetrahedral [MoS4]2[MoS_4]^{2-} anion, which exhibits unique properties such as the ability to undergo oxidation at sulfur centers while concurrently reducing molybdenum from oxidation state VI to IV .

Ammonium tetrathiomolybdate's primary function in scientific research lies in its ability to act as a precursor for molybdenum sulfide clusters. These clusters exhibit various functionalities depending on their structure, including catalytic activity for hydrogen production []. The compound's redox behavior might also play a role in its mechanism of action within these clusters, but further research is needed to fully understand this aspect [].

, particularly involving its anion, which acts as an excellent ligand. For instance, it can react with nickel(II) sources to form [Ni(MoS4)2]2[Ni(MoS_4)_2]^{2-}. The thermal decomposition of ammonium tetrathiomolybdate occurs between 155 °C and 280 °C, leading to the formation of molybdenum trisulfide, ammonia, and hydrogen sulfide:

(NH4)2MoS4MoS3+2NH3+H2S(NH_4)_2MoS_4\rightarrow MoS_3+2NH_3+H_2S

Subsequently, molybdenum trisulfide can decompose further into molybdenum disulfide at elevated temperatures .

Ammonium tetrathiomolybdate has been primarily studied for its therapeutic potential in treating copper-related disorders, notably Wilson's disease. It operates through two mechanisms: first, by binding copper in the intestinal tract to inhibit its absorption, and second, by enhancing copper excretion . Clinical studies indicate that ammonium tetrathiomolybdate can effectively lower copper levels more rapidly than existing treatments and may prevent neurological deterioration in affected patients .

In addition to its role in managing copper toxicity, ammonium tetrathiomolybdate has demonstrated inhibitory effects on angiogenesis, suggesting potential applications in cancer treatment and other conditions characterized by excessive blood vessel formation .

The synthesis of ammonium tetrathiomolybdate involves reacting solutions of ammonium molybdate with hydrogen sulfide in the presence of ammonia:

(NH4)2MoO4+4H2S(NH4)2MoS4+4H2O(NH_4)_2MoO_4+4H_2S\rightarrow (NH_4)_2MoS_4+4H_2O

This method effectively yields the desired compound while maintaining its structural integrity .

Ammonium tetrathiomolybdate has several notable applications:

  • Therapeutic Use: Originally developed for treating copper toxicosis in animals, it is now explored for human applications in Wilson's disease and other copper metabolism disorders.
  • Electrode Material: It has been identified as a novel electrode material for electrochemical applications, particularly in forming stable adlayers on gold electrodes for oxygen reduction reactions .
  • Hydrogen Sulfide Donor: The compound acts as a slow-release hydrogen sulfide donor, which has implications for various biological and therapeutic applications .

Research indicates that ammonium tetrathiomolybdate interacts with various biological systems primarily through its copper-chelating properties. It forms complexes that modulate copper availability in biological tissues, thereby influencing physiological processes related to copper metabolism. Additionally, studies have explored its interactions with other metal ions and its role as an electrochemical catalyst .

Ammonium tetrathiomolybdate shares similarities with several related thiometallate compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Ammonium tetrathiovanadate(NH4)3VS4(NH_4)_3VS_4Similar thiometallate structure; different metal
Diammonium tetrathiotungstate(NH4)2WS4(NH_4)_2WS_4Shares thiometallate properties; tungsten-based
Ammonium tetraselenotungstate(NH4)2WSe4(NH_4)_2WSe_4Selenium instead of sulfur; different reactivity
Ammonium tetrathiomolybdate(NH4)2MoS4(NH_4)_2MoS_4Unique due to molybdenum; effective copper chelator

These compounds exhibit comparable structural characteristics but differ significantly in their metal constituents and biological activities. Ammonium tetrathiomolybdate's specific application in treating copper-related disorders sets it apart from others in this category .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

263.878087 g/mol

Monoisotopic Mass

263.878087 g/mol

Heavy Atom Count

7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V6I63LW1E

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tiomolibdate Diammonium is an ammonium salt with potential antiangiogenic and antitumor activities. Tetrathiomolybdate has been found to deplete systemic copper reserves through an unknown mechanism. This agent has been shown to inhibit the activities of cuproenzymes, including superoxide dismutase 1 (SOD1) and cytochrome c oxidase (COX), which may contribute to its antiangiogenic and antitumor effects.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Ammonium_tetrathiomolybdate

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Chisholm CL, Wang H, Wong AH, Vazquez-Ortiz G, Chen W, Xu X, Deng CX. Ammonium tetrathiomolybdate treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin. Oncotarget. 2016 Oct 31. doi: 10.18632/oncotarget.12992. [Epub ahead of print] PubMed PMID: 27806319.
2: Xu S, Yang CT, Meng FH, Pacheco A, Chen L, Xian M. Ammonium tetrathiomolybdate as a water-soluble and slow-release hydrogen sulfide donor. Bioorg Med Chem Lett. 2016 Mar 15;26(6):1585-8. doi: 10.1016/j.bmcl.2016.02.005. PubMed PMID: 26898812; PubMed Central PMCID: PMC4775341.
3: Chan CM, Langlois DK, Buchweitz JP, Lehner AF, Olivier NB, Herdt TH, Bailie MB, Schall WD. Pharmacologic evaluation of ammonium tetrathiomolybdate after intravenous and oral administration to healthy dogs. Am J Vet Res. 2015 May;76(5):445-53. doi: 10.2460/ajvr.76.5.445. PubMed PMID: 25909377.
4: Chatterjee S, Sengupta K, Dey S, Dey A. Ammonium tetrathiomolybdate: a versatile catalyst for hydrogen evolution reaction from water under ambient and hostile conditions. Inorg Chem. 2013 Dec 16;52(24):14168-77. doi: 10.1021/ic402056k. PubMed PMID: 24261567.
5: Tokuda E, Ono S, Ishige K, Watanabe S, Okawa E, Ito Y, Suzuki T. Ammonium tetrathiomolybdate delays onset, prolongs survival, and slows progression of disease in a mouse model for amyotrophic lateral sclerosis. Exp Neurol. 2008 Sep;213(1):122-8. doi: 10.1016/j.expneurol.2008.05.011. PubMed PMID: 18617166.
6: Carpenter A, Rassam A, Jennings MH, Robinson-Jackson S, Alexander JS, Erkuran-Yilmaz C. Effects of ammonium tetrathiomolybdate, an oncolytic/angiolytic drug on the viability and proliferation of endothelial and tumor cells. Inflamm Res. 2007 Dec;56(12):515-9. doi: 10.1007/s00011-007-7025-2. PubMed PMID: 18210236.
7: Brewer GJ, Askari F, Lorincz MT, Carlson M, Schilsky M, Kluin KJ, Hedera P, Moretti P, Fink JK, Tankanow R, Dick RB, Sitterly J. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease. Arch Neurol. 2006 Apr;63(4):521-7. PubMed PMID: 16606763.
8: Park KH, Park YD, Lee JR, Hahn HS, Lee SJ, Bae CD, Yang JM, Kim DE, Hahn MJ. Inhibition kinetics of mushroom tyrosinase by copper-chelating ammonium tetrathiomolybdate. Biochim Biophys Acta. 2005 Oct 30;1726(1):115-20. PubMed PMID: 16039066.
9: Haywood S, Dincer Z, Jasani B, Loughran MJ. Molybdenum-associated pituitary endocrinopathy in sheep treated with ammonium tetrathiomolybdate. J Comp Pathol. 2004 Jan;130(1):21-31. PubMed PMID: 14693121.
10: Kendall NR, Marsters P, Scaramuzzi RJ, Campbell BK. Expression of lysyl oxidase and effect of copper chloride and ammonium tetrathiomolybdate on bovine ovarian follicle granulosa cells cultured in serum-free media. Reproduction. 2003 May;125(5):657-65. PubMed PMID: 12713428.
11: Brewer GJ, Hedera P, Kluin KJ, Carlson M, Askari F, Dick RB, Sitterly J, Fink JK. Treatment of Wilson disease with ammonium tetrathiomolybdate: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 2003 Mar;60(3):379-85. PubMed PMID: 12633149.
12: Haywood S, Dincer Z, Holding J, Parry NM. Metal (molybdenum, copper) accumulation and retention in brain, pituitary and other organs of ammonium tetrathiomolybdate-treated sheep. Br J Nutr. 1998 Apr;79(4):329-31. PubMed PMID: 9624223.
13: Karunajeewa H, Wall A, Metz J, Grigg A. Cytopenias secondary to copper depletion complicating ammonium tetrathiomolybdate therapy for Wilson's disease. Aust N Z J Med. 1998 Apr;28(2):215-6. PubMed PMID: 9612534.
14: Ayiannidis A, Giroussi S, Voulgaropoulos A. Aspects of protein bound copper in sheep plasma and its release in vitro especially after treatment with ammonium tetrathiomolybdate. J Trace Elem Med Biol. 1996 Dec;10(4):245-50. PubMed PMID: 9021676.
15: Brewer GJ, Johnson V, Dick RD, Kluin KJ, Fink JK, Brunberg JA. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 1996 Oct;53(10):1017-25. PubMed PMID: 8859064.
16: Botha CJ, Swan GE, Minnaar PP. Pharmacokinetics of ammonium tetrathiomolybdate following intravenous administration in sheep. J S Afr Vet Assoc. 1995 Mar;66(1):6-10. PubMed PMID: 7629788.
17: Brewer GJ, Dick RD, Johnson V, Wang Y, Yuzbasiyan-Gurkan V, Kluin K, Fink JK, Aisen A. Treatment of Wilson's disease with ammonium tetrathiomolybdate. I. Initial therapy in 17 neurologically affected patients. Arch Neurol. 1994 Jun;51(6):545-54. PubMed PMID: 8198464.
18: Kincaid RL, White CL. The effects of ammonium tetrathiomolybdate intake on tissue copper and molybdenum in pregnant ewes and lambs. J Anim Sci. 1988 Dec;66(12):3252-8. PubMed PMID: 3230085.
19: Humphries WR, Morrice PC, Bremner I. A convenient method for the treatment of chronic copper poisoning in sheep using subcutaneous ammonium tetrathiomolybdate. Vet Rec. 1988 Jul 9;123(2):51-3. PubMed PMID: 3413942.
20: Humphries WR, Mills CF, Greig A, Roberts L, Inglis D, Halliday GJ. Use of ammonium tetrathiomolybdate in the treatment of copper poisoning in sheep. Vet Rec. 1986 Dec 13;119(24):596-8. PubMed PMID: 3811176.

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